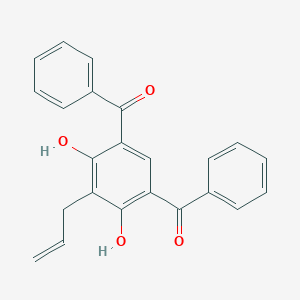

2-Allyl-4,6-dibenzoylresorcinol

Description

Properties

IUPAC Name |

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGSBMXRNPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073010 | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102593-74-8 | |

| Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4,6-dibenzoylresorcinol, with the CAS Number 102593-74-8, is a substituted resorcinol derivative of significant interest in chemical and pharmacological research.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven methodology for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this compound in their work.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[5][6] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring, substituted with two benzoyl groups at the 4- and 6-positions and an allyl group at the 2-position.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 102593-74-8 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₂₃H₁₈O₄ | [1][5][6] |

| Molecular Weight | 358.39 g/mol | [2][6] |

| IUPAC Name | 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol | [1][5] |

| Synonyms | (5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone, 5-allyl-4,6-dihydroxy-1,3-phenylene bis(phenylmethanone) | [1][6] |

| Melting Point | 158-163 °C | [6] |

| Boiling Point | 158 °C at 20 mmHg | [6] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [5] |

| Purity Assay | ≥97.5% (HPLC/NMR) | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically approached through the initial formation of the dibenzoylresorcinol core, followed by the introduction of the allyl group.

Synthesis of the Precursor: 4,6-Dibenzoylresorcinol

The precursor, 4,6-dibenzoylresorcinol, is synthesized via a Friedel-Crafts acylation of resorcinol. This reaction utilizes benzoyl chloride as the acylating agent and a Lewis acid catalyst, such as anhydrous aluminum chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and an anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred suspension.

-

Acylating Agent Addition: Add benzoyl chloride (2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Allylation of 4,6-Dibenzoylresorcinol

The introduction of the allyl group at the 2-position of the resorcinol ring is achieved through a C-allylation reaction. A common and effective method for the ortho-allylation of phenols is the Claisen rearrangement of an intermediate O-allyl ether.[1][2][4]

Experimental Protocol:

-

O-Allylation:

-

Dissolve 4,6-dibenzoylresorcinol in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, for instance, anhydrous potassium carbonate, to the solution.

-

Add allyl bromide dropwise and heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

After cooling, filter off the inorganic salts and evaporate the solvent. The crude product is the O-allyl ether.

-

-

Claisen Rearrangement:

-

The crude O-allyl ether is then heated to a high temperature (typically 180-250 °C) in a high-boiling point solvent or neat.[11] This thermal rearrangement will result in the migration of the allyl group from the oxygen to the ortho-position on the aromatic ring to yield this compound.[1][2][4]

-

The progress of the rearrangement should be monitored by TLC.

-

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. Based on methods for the precursor, a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a suitable starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The ¹H NMR spectrum should show characteristic signals for the allyl group protons, the aromatic protons of the resorcinol and benzoyl rings, and the hydroxyl protons.

Potential Biological Activities and Research Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest several avenues for investigation. The following sections are based on the known activities of structurally related compounds and are intended to guide future research.

Potential Antimicrobial Activity

Resorcinol and its derivatives are known to possess antimicrobial properties.[3][12][13][14][15] Studies on substituted resorcinols have demonstrated activity against various bacteria and fungi.[3][12][13][14] The presence of both the resorcinol core and lipophilic benzoyl and allyl groups in this compound suggests that it may exhibit antimicrobial effects.

Suggested Experimental Protocol (Broth Microdilution Assay):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20] The resorcinol moiety in this compound, with its two hydroxyl groups, is a key pharmacophore for antioxidant activity.

Suggested Experimental Protocol (DPPH Radical Scavenging Assay):

-

Prepare various concentrations of this compound.

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Potential Anti-inflammatory Activity

Some resorcinol derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[21] 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[21] The structural similarity of this compound to other 5-LO inhibitors makes this a promising area of investigation.

Caption: Potential biological activities and screening approaches.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide provides the necessary foundational information for researchers to synthesize, characterize, and begin to explore the pharmacological potential of this intriguing molecule. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic applications.

References

-

3.2.5: Reactions of Ethers- Claisen Rearrangement. (2022, October 4). Chemistry LibreTexts. [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts. [Link]

-

Antimicrobial Evaluation of Some Newly Synthesized Terpolymer Resins Derived From Substituted Resorcinol Biuret and Furfural. (n.d.). JOCPR. [Link]

-

Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

This compound, 98%. (n.d.). Fisher Scientific. [Link]

-

Ch24: Claisen rearrangement. (n.d.). University of Calgary. [Link]

-

Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. (2017, January 20). The Journal of Organic Chemistry. [Link]

-

Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19. (2006, April). Journal of Natural Products. [Link]

-

Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. (2017, January 20). PubMed. [Link]

-

and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. (2016, December 9). ACS Publications. [Link]

-

An Overview of Alkylresorcinols Biological Properties and Effects. (2022, January 5). PMC - PubMed Central. [Link]

-

Synthesis and antimicrobial activity of brominated resorcinol dimers. (2011, December 1). PubMed. [Link]

-

Catalytic allylation of phenols : chloride-free route towards epoxy resins. (2025, September 14). Scholarly Publications Leiden University. [Link]

-

Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. (n.d.). PubMed. [Link]

- Synthesis process of allylphenol compounds. (n.d.).

-

Synthesis, characterization and antimicrobial activity of Resorcinol- Melamine-Formaldehyde resin. (n.d.). JOCPR. [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.). [Link]

-

Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (n.d.). NIH. [Link]

-

The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. (2025, August 6). ResearchGate. [Link]

-

Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. (n.d.). PMC - NIH. [Link]

- Process for the manufacture of 2-substituted resorcinol derivatives. (n.d.).

-

Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 14). PMC. [Link]

-

Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 3). ResearchGate. [Link]

-

Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. (n.d.). [Link]

-

In vitro Evaluation of Total Phenol and Antioxidant Activity of Achillea Millefolium and Stevia Rebaudiana. (n.d.). JOCPR. [Link]

-

Resorcinol. (n.d.). Wikipedia. [Link]

-

Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. (n.d.). MDPI. [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023, March 28). MDPI. [Link]

-

Resorcinol | C6H6O2 | CID 5054. (n.d.). PubChem - NIH. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jocpr.com [jocpr.com]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Claisen Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]

- 9. This compound | 102593-74-8 [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]

- 12. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Allyl-4,6-dibenzoylresorcinol via Friedel-Crafts Acylation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 2-Allyl-4,6-dibenzoylresorcinol. The core of this synthesis is a double Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, applied to the highly activated 2-allylresorcinol substrate. This document delves into the underlying reaction mechanism, offers a step-by-step experimental protocol adapted from analogous procedures, discusses critical reaction parameters, and outlines methods for purification and characterization. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a deep, practical understanding of this specific molecular synthesis.

Introduction and Significance

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains one of the most powerful and versatile methods for forming carbon-carbon bonds with aromatic rings.[1] The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic substrate, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[2] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

Resorcinol (1,3-dihydroxybenzene) and its derivatives are particularly interesting substrates for this reaction. The two hydroxyl groups are strong activating, ortho-, para-directing substituents, making the ring highly nucleophilic and prone to substitution at the 2-, 4-, and 6-positions. This compound (CAS 102593-74-8) is a multifunctional molecule featuring a central dihydroxybenzene core, two benzoyl substituents, and an allyl group. This combination of functionalities suggests potential applications as a UV absorber, a polymer building block, or a scaffold in drug discovery. This guide provides a robust synthetic pathway to access this specific molecule.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₅CO⁺). This acylium ion is the potent electrophile that will be attacked by the aromatic ring.[4]

-

Nucleophilic Attack: The electron-rich 2-allylresorcinol ring acts as the nucleophile. The π-electrons from the aromatic ring attack the electrophilic carbon of the acylium ion. The hydroxyl groups strongly activate the 4- and 6-positions (ortho and para to both -OH groups), making them the primary sites of attack. The first benzoylation occurs at one of these positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group was added.[1] This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it immediately complexes with the newly formed ketone product.

-

Second Acylation and Catalyst Stoichiometry: The product of the first acylation, 4-benzoyl-2-allylresorcinol, is less reactive than the starting material because the acyl group is deactivating.[5] However, the continued presence of the two activating hydroxyl groups allows for a second acylation to occur at the remaining activated position (the 6-position). A crucial aspect of Friedel-Crafts acylation is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the catalyst, necessitating the use of stoichiometric amounts (or a slight excess) of AlCl₃ for each acyl group being added. The final product complex is then hydrolyzed during aqueous workup to liberate the desired dibenzoylated resorcinol.

Sources

- 1. CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol - Google Patents [patents.google.com]

- 2. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 4. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]

- 5. Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate (1995) | Ted A. Morgan | 7 Citations [scispace.com]

Spectroscopic data of 2-Allyl-4,6-dibenzoylresorcinol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allyl-4,6-dibenzoylresorcinol

For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is paramount. Spectroscopic analysis provides the foundational data for such confirmation. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 102593-74-8).[1][2][3] By grounding our analysis in the fundamental principles of spectroscopy, we will construct a comprehensive spectral profile of this molecule, providing a benchmark for its identification and characterization.

Molecular Formula: C₂₃H₁₈O₄[1][4][5] Molecular Weight: 358.39 g/mol [1][4] IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[6]

Molecular Structure

A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. This compound is a highly substituted aromatic compound featuring a central resorcinol (1,3-dihydroxybenzene) core. This core is functionalized with two benzoyl groups and one allyl group.

Caption: Key fragmentation pathway in the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 358 | [C₂₃H₁₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 317 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 281 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 253 | [M - C₇H₅O]⁺ | Loss of benzoyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (likely base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. The predicted data, derived from established spectroscopic principles, presents a detailed fingerprint of the molecule. Key identifiers include the characteristic signals of the allyl and benzoyl groups in the NMR spectra, the strong carbonyl and hydroxyl absorptions in the IR spectrum, and the dominant benzoyl cation fragment at m/z 105 in the mass spectrum. This comprehensive guide serves as an authoritative reference for researchers engaged in the synthesis, quality control, or further development of this compound.

References

-

Gu, M., & Wang, F. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4165–4172. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

-

Gu, M., & Wang, F. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

-

Landrie, C. L. (n.d.). NMR Chemical Shifts. University of Massachusetts Lowell. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2018). Structural, spectroscopic and docking properties of resorcinol, its -OD isotopomer and dianion derivative: a comparative study. King Fahd University of Petroleum & Minerals. Available at: [Link]

-

Abed, T. S., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

(n.d.). NMR Chart. University of Colorado Boulder. Available at: [Link]

-

Abed, T. S., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 5(6), 962-973. Available at: [Link]

-

(2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Abed, T. S., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate. Available at: [Link]

-

Jaime, A. (2003). Direct determination of resorcinol in pharmaceuticals by using derivative spectrometry. Ars Pharmaceutica, 44(3-4), 267-278. Available at: [Link]

-

(2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Available at: [Link]

-

(n.d.). Changes in a characteristic region of the IR spectrum of benzoyl azide... ResearchGate. Available at: [Link]

-

(n.d.). This compound, 98%. Fisher Scientific. Available at: [Link]

-

(2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

(2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

(n.d.). Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]

-

(n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

(n.d.). This compound. FINETECH INDUSTRY LIMITED. Available at: [Link]

-

(n.d.). UCSD Computational Mass Spectrometry Website. GNPS. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 102593-74-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]

- 5. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-4,6-dibenzoylresorcinol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, and physical properties. A proposed two-step synthesis protocol, involving a Friedel-Crafts acylation followed by a selective allylation, is presented with detailed procedural steps. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and characterization. While direct biological studies on this specific molecule are limited, this guide explores potential applications based on the known bioactivities of structurally related acylated resorcinols and other phenolic compounds. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic compound characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with two benzoyl groups and one allyl group.

IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[1][2]

Synonyms: 5-Allyl-4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₈O₄ | [1][2][3] |

| Molecular Weight | 358.39 g/mol | [3] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [1][2] |

| Melting Point | 158-163 °C | [3] |

| Boiling Point | 158 °C at 20 mmHg | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | Inferred from structure |

| Purity (typical) | ≥98% | [1][2] |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the Friedel-Crafts acylation of resorcinol to introduce the two benzoyl groups. The second step is the selective C-allylation of the resulting 4,6-dibenzoylresorcinol.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 4,6-Dibenzoylresorcinol via Friedel-Crafts Acylation

This procedure is based on established protocols for the Friedel-Crafts acylation of resorcinol.

Materials:

-

Resorcinol

-

Benzoyl chloride (2 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous nitrobenzene or carbon disulfide (solvent)

-

Hydrochloric acid (for workup)

-

Ice

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add resorcinol and the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride portion-wise with stirring.

-

Once the addition of AlCl₃ is complete, add benzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

The crude 4,6-dibenzoylresorcinol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound via C-Allylation

This procedure is based on general methods for the C-allylation of phenols.

Materials:

-

4,6-Dibenzoylresorcinol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or N,N-dimethylformamide (DMF) (solvent)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4,6-dibenzoylresorcinol in the anhydrous solvent.

-

Add anhydrous potassium carbonate to the solution and stir the suspension.

-

Add allyl bromide to the mixture and heat the reaction to reflux for 4-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of specific published data for this compound, the following spectroscopic characteristics are predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the allyl group protons, and the hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (benzoyl groups) | 7.20 - 7.80 | Multiplet | 10H |

| Aromatic (resorcinol ring) | ~6.50 | Singlet | 1H |

| Allyl (-CH=) | 5.80 - 6.00 | Multiplet | 1H |

| Allyl (=CH₂) | 5.00 - 5.20 | Multiplet | 2H |

| Allyl (-CH₂-) | ~3.40 | Doublet | 2H |

| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons, and the carbons of the allyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-O) | 160 - 165 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 115 - 135 |

| Allyl (-CH=) | ~135 |

| Allyl (=CH₂) | ~117 |

| Allyl (-CH₂-) | ~30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and alkene functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3500 | Broad |

| C-H (aromatic) | 3000 - 3100 | Sharp |

| C-H (aliphatic) | 2850 - 3000 | Sharp |

| C=O (carbonyl) | 1630 - 1680 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C=C (alkene) | 1640 - 1680 | Medium |

| C-O (phenol) | 1150 - 1250 | Strong |

Mass Spectrometry

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent molecular ion peak.

-

Expected Molecular Ion [M-H]⁻: m/z 357.11

Fragmentation patterns would likely involve the loss of the allyl group, benzoyl groups, and other characteristic cleavages of the aromatic core.

Potential Applications and Biological Activity

While there is a lack of direct research on the biological activities of this compound, the activities of structurally similar compounds suggest several potential areas of application.

-

Anticancer Properties: Acylated resorcinols and other phenolic compounds have demonstrated cytotoxic activity against various cancer cell lines. The presence of the benzoyl and allyl moieties may confer specific anticancer properties.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups on the resorcinol ring are key to this activity.

-

Enzyme Inhibition: Alkylresorcinols have been shown to inhibit various enzymes. It is plausible that this compound could exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.[4]

-

Intermediate in Organic Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Based on the available Safety Data Sheet (SDS), the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[1]

Always consult the most recent SDS for complete and detailed safety information before handling this compound.

Conclusion

This compound is a multifaceted phenolic compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are not extensively reported in the public domain, this guide provides a robust framework for its preparation and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear pathway for its production in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. The potential applications, extrapolated from related compounds, highlight promising avenues for future research in medicinal chemistry and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use. This technical guide aims to be a valuable resource for researchers and scientists interested in exploring the properties and potential of this compound.

References

- Kozubek, A., & Stasiuk, M. (2005). Bioactivity of alkylresorcinols. In Studies in Natural Products Chemistry (Vol. 30, pp. 631-678). Elsevier.

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]orcinol-98/ac455970050)

Sources

Navigating the Solubility Landscape of 2-Allyl-4,6-dibenzoylresorcinol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding 2-Allyl-4,6-dibenzoylresorcinol

This compound is a substituted aromatic compound with the chemical formula C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) core, functionalized with two benzoyl groups and one allyl group. This unique combination of a hydrophilic dihydroxy-phenyl moiety and bulky, lipophilic benzoyl and allyl substituents imparts a largely nonpolar character to the molecule, which is a critical determinant of its solubility profile.

This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents. The information presented herein is intended to equip researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries with the foundational knowledge to effectively handle and utilize this compound in their experimental and developmental workflows.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its behavior in various solvent systems. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₈O₄ | [1][2][4] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| Melting Point | 158-163°C | [1] |

| XLogP3 | 6.88 | [1] |

| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [4] |

The high XLogP3 value of 6.88 is a strong indicator of the molecule's lipophilicity, suggesting a preference for nonpolar environments over aqueous media.[1] Consequently, this compound is expected to exhibit poor solubility in water and good solubility in many common organic solvents. The presence of two hydroxyl groups on the resorcinol ring, however, introduces a capacity for hydrogen bonding, which may afford some solubility in polar aprotic solvents.

Based on these structural features, a qualitative prediction of solubility in various organic solvents is as follows:

-

High Solubility Expected: Solvents that can effectively solvate the large, nonpolar benzoyl and allyl groups, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene).

-

Moderate to Good Solubility Expected: Polar aprotic solvents that can engage in hydrogen bonding with the hydroxyl groups while also accommodating the nonpolar regions of the molecule (e.g., acetone, ethyl acetate, tetrahydrofuran).

-

Low to Negligible Solubility Expected: Highly polar protic solvents (e.g., water, methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The strong hydrogen-bonding network of polar protic solvents would be disrupted by the large nonpolar structure of the solute, making solvation energetically unfavorable.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (98% purity or higher)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standard solutions by HPLC and plot the peak area versus concentration to create the calibration curve.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound in the saturated solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other desired units by multiplying the concentration obtained from the HPLC analysis by the dilution factor.

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its solubility behavior. The molecule's pronounced lipophilicity, indicated by a high XLogP3 value, suggests favorable solubility in nonpolar organic solvents. The protocol detailed in this guide offers a robust and reliable method for the experimental determination of its solubility, enabling researchers to generate the precise data required for their specific applications. This systematic approach ensures the accurate and reproducible quantification of solubility, which is a critical parameter in drug discovery, process chemistry, and materials science.

References

Sources

A Technical Guide to the Purity Analysis of 2-Allyl-4,6-dibenzoylresorcinol by High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Allyl-4,6-dibenzoylresorcinol. Intended for researchers, analytical scientists, and drug development professionals, this document outlines the strategic selection of chromatographic conditions, a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and the application of forced degradation studies to ensure specificity. The causality behind each experimental choice is explained to provide a robust and scientifically sound analytical procedure.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 102593-74-8) is a complex organic molecule with the chemical formula C₂₃H₁₈O₄.[1][2] Its structure, featuring a substituted resorcinol core with two benzoyl groups and an allyl substituent, suggests its potential utility in various chemical and pharmaceutical applications, including as a key intermediate in organic synthesis.[3][4] In the context of pharmaceutical development, ensuring the purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical regulatory and safety requirement.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This guide focuses on a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately nonpolar compounds like this compound based on their hydrophobic interactions.[6][7]

The objective of this guide is to present a self-validating system for purity analysis, grounded in established scientific principles and regulatory expectations.

Foundational Principles: Designing the HPLC Method

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are interdependent and are guided by the physicochemical properties of the analyte.

The Rationale for Reversed-Phase Chromatography

This compound is a hydrophobic molecule, making RP-HPLC the logical choice.[3] In this mode, a nonpolar stationary phase is paired with a polar mobile phase.[7] Hydrophobic molecules in the mobile phase preferentially adsorb to the stationary phase, and their elution is controlled by increasing the organic solvent content of the mobile phase.[8]

-

Stationary Phase Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the primary recommendation.[9] The C18 ligand provides a highly hydrophobic surface, ensuring adequate retention of the analyte and offering a high degree of resolving power for potential impurities.

-

Mobile Phase Composition : A binary mobile phase consisting of an aqueous component and an organic modifier is standard.[9]

-

Aqueous Phase : HPLC-grade water, often with a buffer or pH modifier. For neutral compounds like this compound, an unbuffered mobile phase is often sufficient. However, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape by minimizing interactions with residual silanols on the silica support.

-

Organic Modifier : Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is a suitable alternative.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is recommended to ensure elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.[8]

-

Detection Strategy

The presence of multiple aromatic rings in this compound results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or a variable wavelength UV detector is ideal.[5] A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for both the main component and its related impurities.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for the purity analysis, from sample preparation to data acquisition.

Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (or Phosphoric Acid, optional)

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and PDA/UV detector is required.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for hydrophobic molecules.[10] |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Polar component of the mobile phase. Acid improves peak shape. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Organic modifier for eluting the analyte.[7] |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B | Ensures separation of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Detection | UV at λmax (determined experimentally) | Provides high sensitivity for the analyte and related substances. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures solubility of the analyte and compatibility with the mobile phase. |

Sample and Standard Preparation

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (e.g., 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

Method Validation: A Trustworthy and Self-Validating System

Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[11] The following parameters should be assessed according to ICH Q2(R2) guidelines.[12][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation (or stress testing) is the most effective way to demonstrate this.[14] These studies intentionally degrade the sample to generate potential degradation products and prove the method can separate them from the parent peak.[15][16]

-

Acid Hydrolysis: Reflux sample solution in 0.1 M HCl.

-

Base Hydrolysis: Reflux sample solution in 0.1 M NaOH.[17]

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂.

-

Thermal Degradation: Expose solid sample to heat (e.g., 80°C).

-

Photolytic Degradation: Expose sample solution to UV light as per ICH Q1B guidelines.[18]

The goal is to achieve 10-20% degradation of the active ingredient to ensure that the stability-indicating nature of the method is adequately challenged.[15] Peak purity analysis using a PDA detector should be performed on the stressed samples to confirm that the main analyte peak is spectrally pure and not co-eluting with any degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

-

Procedure: Prepare a series of at least five concentrations of the reference standard across a range (e.g., 80% to 120% of the nominal test concentration for assay; from the reporting limit to 120% for impurities).

-

Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[19]

-

Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, 120%).

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

-

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.[20]

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

-

Procedure: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

-

Acceptance Criteria: System suitability parameters should remain within acceptable limits.

System Suitability

Before any analytical run, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.[19]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| %RSD of Peak Areas | ≤ 2.0% (from 5 replicate injections) |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process.

Caption: High-level workflow for HPLC purity analysis.

Caption: Logic flow for forced degradation studies.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the purity analysis of this compound using reversed-phase HPLC. By following the detailed protocols for method development, validation, and forced degradation, analytical laboratories can ensure the generation of reliable, accurate, and reproducible data that meets stringent regulatory standards. The emphasis on the causality behind experimental choices empowers scientists to adapt and troubleshoot the method effectively, reinforcing the principles of quality by design in analytical science.

References

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.

- U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.

- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- ResearchGate. (n.d.). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- ECHEMI. (n.d.). Buy this compound from Chemsigma International Co., Ltd.

- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.

- Wikipedia. (n.d.). Reversed-phase chromatography.

- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.

- ChemicalBook. (2025, July 16). This compound. Retrieved from . YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.

- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.

- ChemicalBook. (n.d.). 102593-74-8(this compound) Product Description.

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 25 g.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- Vulcanchem. (n.d.). This compound - 102593-74-8.

- FINETECH INDUSTRY LIMITED. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound, 98%.

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,6-Dibenzoylresorcinol.

- Sigma-Aldrich. (2009, October 27). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. echemi.com [echemi.com]

- 4. L18722.14 [thermofisher.com]

- 5. actascientific.com [actascientific.com]

- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. database.ich.org [database.ich.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. veeprho.com [veeprho.com]

- 17. rjptonline.org [rjptonline.org]

- 18. fda.gov [fda.gov]

- 19. demarcheiso17025.com [demarcheiso17025.com]

- 20. benchchem.com [benchchem.com]

Thermal Properties of 2-Allyl-4,6-dibenzoylresorcinol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the key thermal properties of 2-Allyl-4,6-dibenzoylresorcinol, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this compound's melting point and thermal stability via Thermogravimetric Analysis (TGA).

Introduction: The Significance of Thermal Characterization

This compound (CAS No. 102593-74-8) is a substituted resorcinol derivative with a molecular formula of C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2] Its intricate structure, featuring a central dihydroxybenzene ring substituted with an allyl group and two benzoyl moieties, suggests a complex thermal behavior that is critical to understand for its application in various fields.

The thermal properties of an active pharmaceutical ingredient (API) or a key intermediate are fundamental parameters that influence its stability, processability, and bioavailability. The melting point is a crucial indicator of purity and is a key parameter for formulation development, such as in melt-based processes.[3][4] Thermogravimetric analysis (TGA) provides invaluable information about the material's thermal stability and decomposition profile, which is essential for determining safe processing temperatures, storage conditions, and potential degradation pathways.[5][6]

This guide will delve into the experimental determination of these properties, providing not just the data but also the causality behind the chosen experimental protocols, ensuring a self-validating and robust approach to the thermal analysis of this compound.

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The observed melting range of this compound provides a reliable indication of its purity.

Experimentally Determined Melting Point

Multiple sources report the melting point of this compound to be within the range of 158°C to 163°C .[7] This relatively high melting point is indicative of the compound's rigid molecular structure and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl groups.

| Property | Value | Source(s) |

| Melting Point Range | 158 - 163 °C | [7] |

Causality-Driven Experimental Protocol: Capillary Melting Point Determination (Based on USP <741> and ASTM E324)

The capillary method is a widely accepted and robust technique for determining the melting range of organic compounds.[8][9] The choice of this method is predicated on its simplicity, small sample requirement, and high accuracy when performed correctly.

Experimental Rationale:

The protocol described below is designed to ensure accurate and reproducible results by controlling key variables such as heating rate and sample preparation, as stipulated by authoritative standards like USP General Chapter <741> and ASTM E324.[8][9] A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[10][11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. This is achieved by gentle grinding in a mortar and pestle.

-

Pack the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.[9] Proper packing ensures uniform heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer bulb is positioned close to the portion of the capillary containing the sample.

-

-

Melting Point Determination:

-

Set the initial heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point quickly.

-

Approximately 15-20 °C below the expected melting point of 158°C, reduce the heating rate to 1-2 °C/min.[11]

-

Record the temperature at which the first droplet of liquid is observed (the initial melting point).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (the final melting point).

-

The recorded melting range is the interval between the initial and final melting points.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a material.[5]

Predicted Thermal Stability and Decomposition Profile

The molecule possesses several functional groups that will influence its decomposition pathway:

-

Hydroxyl Groups: These can be sites for dehydration at elevated temperatures.

-

Allyl Group: The C-C and C=C bonds in the allyl group are susceptible to thermal cleavage.

-

Benzoyl Groups: The ketone functionality and the aromatic rings are generally stable, but the ester-like linkage to the resorcinol core can be a point of fragmentation.

-

Resorcinol Core: The aromatic ring itself is thermally stable and is likely to form a significant char residue at high temperatures.

It is anticipated that the initial weight loss would occur at temperatures above the melting point, likely in the range of 200-300°C, corresponding to the loss of the allyl group or other peripheral fragments. The main decomposition of the core structure would be expected at higher temperatures.

Standardized Protocol for Thermogravimetric Analysis (Based on ASTM E1131)

To ensure the generation of reliable and comparable data, a standardized TGA protocol is essential. The following methodology is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[5]

Experimental Rationale:

The choice of an inert atmosphere (nitrogen) is critical to study the intrinsic thermal decomposition of the material without the influence of oxidative processes. A constant heating rate of 10 °C/min is a common practice that provides a good balance between resolution of thermal events and experiment time.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Tare the microbalance with an empty alumina crucible.

-

-

Sample Preparation:

-

Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the tared crucible.[12] A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition, the temperatures of major decomposition steps, and the percentage of residual mass at the final temperature.

-

Diagram of the TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

This technical guide has provided a detailed examination of the critical thermal properties of this compound. The melting point of this compound is well-established in the range of 158-163°C, a key parameter for assessing its purity and for guiding formulation development. While specific experimental TGA data is not currently available, a robust, standardized protocol for its determination has been presented. The predictive analysis based on its molecular structure suggests a multi-step decomposition profile, the experimental verification of which will be crucial for defining its processing and storage limits. The methodologies and insights provided herein are intended to empower researchers and scientists in their work with this promising compound, ensuring a foundation of scientific integrity and technical accuracy.

References

-

ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, [Link]

-

Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. [Link]

-

iTeh Standards. (2023, March 31). ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

-

GlobalSpec. (n.d.). ASTM E324-99 - Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). [Link]

-

Standards Global. (n.d.). Download ASTM E324 In PDF. [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. [Link]

-

Ramalinga Prasad Kuppa. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

-

Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

Unknown. (n.d.). Thermogravimetric Analysis. [Link]

-

Precisa. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. [Link]

-

The Polymerist. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. infinitalab.com [infinitalab.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. azom.com [azom.com]

- 7. echemi.com [echemi.com]

- 8. store.astm.org [store.astm.org]

- 9. uspbpep.com [uspbpep.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. youtube.com [youtube.com]

- 12. epfl.ch [epfl.ch]

A Technical Guide to the UV-Vis Absorption Spectrum of 2-Allyl-4,6-dibenzoylresorcinol

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8).[1][2][3][4][5] Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing the molecule's electronic transitions, a detailed experimental protocol for acquiring its spectrum, and a framework for data interpretation. By integrating foundational spectroscopic theory with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and quantification of this complex aromatic ketone.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₂₃H₁₈O₄.[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with an allyl group and two benzoyl groups. This intricate arrangement of chromophores—moieties that absorb light—gives rise to a distinctive UV-Vis absorption spectrum.

Understanding this spectrum is critical for several applications:

-

Quantitative Analysis: Determining the concentration of the compound in solution via the Beer-Lambert law.[6][7][8]

-

Purity Assessment: Detecting impurities, as they may produce extraneous absorption peaks.

-

Photochemical Studies: Characterizing the molecule's potential as a UV absorber or photoinitiator, given its structural similarity to benzophenone derivatives.[9][10]

-

Reaction Monitoring: Tracking the progress of chemical reactions involving its synthesis or degradation.

This guide will deconstruct the factors influencing the UV-Vis spectrum of this compound and provide a robust protocol for its accurate measurement.

Theoretical Background: Chromophores and Electronic Transitions

The absorption of UV-Vis radiation by an organic molecule excites electrons from lower-energy ground states to higher-energy excited states.[11] The specific wavelengths absorbed are dictated by the molecule's electronic structure, particularly the functional groups known as chromophores.[12]

The key chromophores in this compound are:

-

The Resorcinol Ring: The hydroxyl-substituted benzene ring is a powerful chromophore. Untreated resorcinol exhibits strong absorption bands around 195 nm, 218 nm, and 274 nm.[13][14]

-

The Benzoyl Groups (-C(=O)-C₆H₅): This group contains an aromatic ring conjugated with a carbonyl group (C=O). This extended π-system is a potent chromophore. Benzophenone, a related structure, shows a very strong absorption band around 260 nm (a π → π* transition) and a weaker, longer-wavelength band between 330-360 nm (an n → π* transition).[10][15]

Expected Electronic Transitions:

-